molecular formula C9H12FNO B1386392 1-(2'-Fluoro-4'-methoxyphenyl)ethanamine CAS No. 933585-50-3

1-(2'-Fluoro-4'-methoxyphenyl)ethanamine

Cat. No.: B1386392
CAS No.: 933585-50-3
M. Wt: 169.2 g/mol
InChI Key: WZMIJZHSKHBAEZ-UHFFFAOYSA-N
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Description

1-(2’-Fluoro-4’-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2’-Fluoro-4’-methoxyphenyl)ethanamine . These factors can include the pH and temperature of the compound’s environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2’-Fluoro-4’-methoxyphenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired ethanamine compound.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2’-fluoro-4’-methoxyphenyl)ethanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Fluoro-4’-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Fluoro-methoxy ketones or aldehydes.

    Reduction: Fluoro-methoxy amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2’-Fluoro-4’-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
  • 2-Fluoro-1-(4-fluorophenyl)ethylamine

Comparison: 1-(2’-Fluoro-4’-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various applications.

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMIJZHSKHBAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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